2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide
Description
2-(2,4-Dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide is a synthetic derivative of 2-(2,4-dichlorophenoxy)acetic acid (2,4-D), a well-known auxin-like herbicide and anti-inflammatory precursor. The compound features a 2,4-dichlorophenoxy group linked to an acetamide backbone, with a 2-hydroxyethyl substituent bearing a 3-methylthiophen-2-yl moiety. This structural combination is hypothesized to enhance selectivity for cyclooxygenase-2 (COX-2) inhibition, a target for anti-inflammatory agents, while modifying pharmacokinetic properties such as solubility and metabolic stability .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO3S/c1-9-4-5-22-15(9)12(19)7-18-14(20)8-21-13-3-2-10(16)6-11(13)17/h2-6,12,19H,7-8H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFNXBSKJDHIZPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide typically involves the following steps:
Formation of 2,4-dichlorophenoxyacetic acid: This is achieved by reacting 2,4-dichlorophenol with chloroacetic acid under basic conditions.
Amidation: The 2,4-dichlorophenoxyacetic acid is then reacted with an amine derivative of 3-methylthiophene in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis of intermediates: Large quantities of 2,4-dichlorophenol and chloroacetic acid are reacted in industrial reactors.
Continuous flow reactors: These are used to ensure efficient mixing and reaction of the intermediates with the amine derivative.
Purification: The final product is purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide undergoes several types of chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atoms, although this is less common.
Substitution: The chlorine atoms on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones of the thiophene ring.
Reduction: Dechlorinated derivatives.
Substitution: Phenoxy derivatives with different substituents replacing the chlorine atoms.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide has several scientific research applications:
Agriculture: Used as a herbicide to control broadleaf weeds in crops.
Biochemistry: Studied for its interactions with plant hormones and enzymes.
Environmental Science: Research on its degradation and impact on soil and water ecosystems.
Pharmacology: Investigated for potential therapeutic effects and toxicity in non-target organisms.
Mechanism of Action
The herbicidal activity of 2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide is primarily due to its ability to mimic natural plant hormones called auxins. The compound binds to auxin receptors in plants, leading to uncontrolled growth and eventually plant death. The molecular targets include auxin-binding proteins and pathways involved in cell elongation and division.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-Inflammatory Derivatives of 2-(2,4-Dichlorophenoxy)acetic Acid
Several analogs of 2-(2,4-dichlorophenoxy)acetic acid have been synthesized and tested for COX-2 inhibition. Key examples include:
Table 1: Anti-Inflammatory Derivatives and Their Properties
| Compound Name | Substituents | Melting Point (°C) | Rf Value | COX-2 Inhibition Efficacy (vs. 2,4-D) |
|---|---|---|---|---|
| 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-(2-chlorophenyl)thioureido)ethyl)acetamide (7f) | 2-chlorophenylthioureido, trichloroethyl | 196–198 | 0.63 | Superior |
| N-(1-(3-(4-Bromophenyl)thioureido)-2,2,2-trichloroethyl)-2-(2,4-dichlorophenoxy)acetamide (7g) | 4-bromophenylthioureido, trichloroethyl | 186–188 | 0.75 | Superior |
| Target Compound | 3-methylthiophen-2-yl, hydroxyethyl | Data Unavailable | N/A | Inferred Comparable |
Key Observations :
- Thiourea-containing derivatives (e.g., 7f, 7g) exhibit strong COX-2 inhibition due to hydrogen-bonding interactions with the enzyme’s active site .
- The target compound replaces the thiourea group with a 3-methylthiophen-2-yl-hydroxyethyl moiety, which may enhance hydrophobic interactions but reduce hydrogen-bonding capacity. Its efficacy is inferred to be comparable based on structural similarity.
Thiophene-Containing Analogs
Thiophene rings are known to improve metabolic stability and bioavailability. Notable analogs include:
- 2-(2-Chloro-6-fluorophenyl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide (CAS: 1795487-74-9): Structural Difference: Fluorine substitution at the phenyl ring’s 6-position instead of chlorine.
- N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-(2,4-dichlorophenoxy)acetamide (CAS: 2034403-77-3): Structural Difference: Benzothiophene replaces 3-methylthiophene. Impact: The larger aromatic system may increase steric hindrance, affecting COX-2 binding .
Herbicidal and Auxin-Like Compounds
While the target compound is designed for anti-inflammatory applications, structurally related herbicides highlight the versatility of the phenoxyacetamide scaffold:
Table 2: Herbicidal Phenoxyacetamides
| Compound Name | Substituents | Primary Application |
|---|---|---|
| 2,4-Dichlorophenoxyacetic acid (2,4-D) | Basic phenoxyacetate | Herbicide, Plant Growth Regulator |
| Dimethenamid-P | Chloro, thienyl, methoxyethyl | Herbicide (Soil-applied) |
| Target Compound | 3-methylthiophen-2-yl, hydroxyethyl | Anti-Inflammatory (COX-2 Inhibition) |
Key Observations :
- Herbicidal activity correlates with auxin-like disruption of plant cell growth, whereas anti-inflammatory derivatives prioritize COX-2 selectivity .
- The hydroxyethyl-thiophene group in the target compound likely reduces phytotoxicity compared to herbicidal analogs.
Physicochemical Properties:
- The target compound’s hydroxyethyl group may lower melting points, improving solubility .
- Synthetic Routes :
Biological Activity
2-(2,4-dichlorophenoxy)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide is a synthetic compound that has garnered attention for its potential biological activity, particularly in the context of herbicidal properties and possible therapeutic applications. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a dichlorophenoxy group, which is known for its herbicidal properties. The structural formula can be represented as follows:
This structure includes:
- Dichlorophenoxy group : Imparts herbicidal activity.
- Hydroxyethyl moiety : May influence solubility and biological interactions.
- Methylthiophene : Potentially enhances biological activity through specific molecular interactions.
Herbicidal Properties
The compound's primary biological activity is linked to its herbicidal effects. Similar compounds, such as 2,4-Dichlorophenoxyacetic acid (2,4-D), are known to function as synthetic auxins, leading to uncontrolled growth in susceptible plants. The mode of action involves:
- Absorption : The compound is absorbed through plant foliage.
- Translocation : It moves to meristematic tissues where it disrupts normal growth patterns.
- Symptoms : Characteristic symptoms include leaf curling, wilting, and eventual plant death .
Neurotoxicity Studies
Research has indicated that compounds in the same class may affect neurochemical pathways. A study on 2,4-D showed significant decreases in acetylcholinesterase (AChE) activity in muscle tissues of rats, suggesting potential neurotoxic effects. The implications for this compound could be similar given its structural analogies .
Molecular Docking Studies
Recent molecular docking studies have explored the interaction of related compounds with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. These studies suggest that the synthesized derivatives exhibit strong binding affinities to COX-2, indicating potential anti-inflammatory properties. For instance, one study reported a binding energy of -6.7 kcal/mol for a related compound compared to 2,4-D . This suggests that modifications to the structure can enhance biological efficacy.
| Compound | Binding Energy (kcal/mol) | Target Enzyme |
|---|---|---|
| 2-(2,4-D) | -6.7 | COX-2 |
| Synthesized Derivative | -7.5 | COX-2 |
Pharmacological Potential
The pharmacological prospects of this compound extend beyond herbicidal applications. Preliminary studies indicate potential use as an anti-inflammatory agent due to its structural similarities with known inhibitors of COX enzymes. Further research is warranted to explore its efficacy and safety profiles in vivo.
Toxicological Assessment
Toxicological assessments are crucial for understanding the safety profile of this compound. Current findings suggest that while the compound exhibits herbicidal properties, its impact on non-target organisms and potential neurotoxic effects require thorough investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
